methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is a labeled amino acid derivative used in various scientific research applications. It is a stable isotope-labeled compound, where carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This labeling allows for precise tracking and analysis in biochemical and molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves multiple steps:
Fmoc Protection: The amino group of L-Arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions.
Isotope Labeling: The carbon and nitrogen atoms in the arginine molecule are replaced with carbon-13 and nitrogen-15 isotopes.
Pbf Protection: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.
Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled arginine derivative using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound to achieve high isotopic purity.
Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensure the compound’s purity and isotopic labeling efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can undergo reduction reactions to form secondary amines.
Substitution: The Fmoc and Pbf protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Deprotected arginine derivatives.
Scientific Research Applications
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and for studying reaction mechanisms.
Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics to study protein dynamics and interactions.
Medicine: Utilized in metabolic studies to trace arginine metabolism and its role in nitric oxide production.
Industry: Applied in the development of diagnostic assays and therapeutic peptides.
Mechanism of Action
The mechanism of action of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves its incorporation into peptides and proteins. The labeled isotopes allow for precise tracking and quantification using mass spectrometry. The compound targets specific molecular pathways, such as nitric oxide synthesis, by serving as a precursor for nitric oxide production.
Comparison with Similar Compounds
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is unique due to its dual isotope labeling and specific protecting groups. Similar compounds include:
L-Arginine-13C6,15N4: Labeled arginine without protecting groups.
L-Arginine Na-Fmoc-Nw-Pbf: Non-labeled arginine with Fmoc and Pbf protecting groups.
L-Arginine-13C6: Arginine labeled with carbon-13 only.
L-Arginine-15N4: Arginine labeled with nitrogen-15 only.
The dual labeling of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative provides enhanced sensitivity and specificity in analytical applications compared to single-labeled or non-labeled derivatives.
Properties
Molecular Formula |
C34H42N4O7S |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C34H42N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,22,24,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t22?,24?,27?,28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 |
InChI Key |
BFJCZZDJBJKJFA-PHRVXMGYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)[15NH2])C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
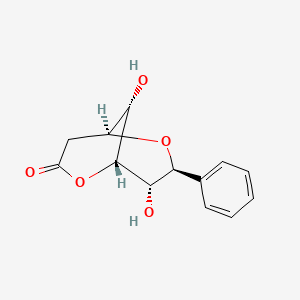
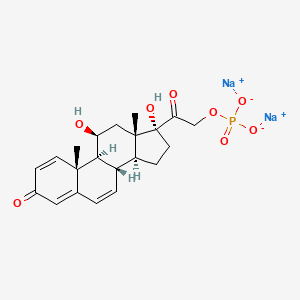
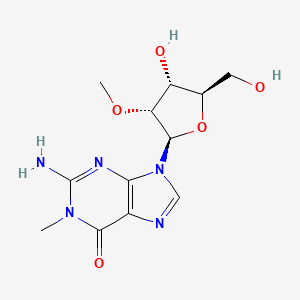
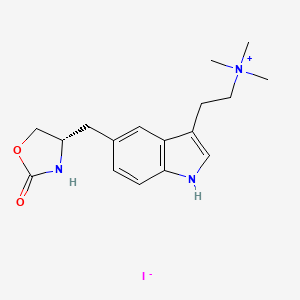
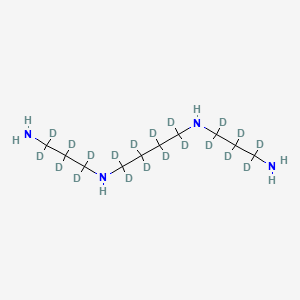
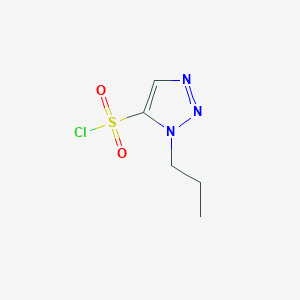
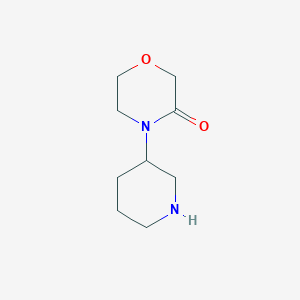
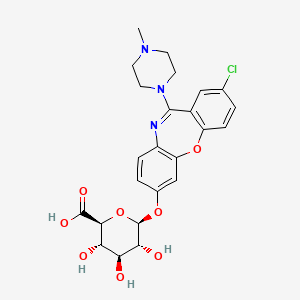
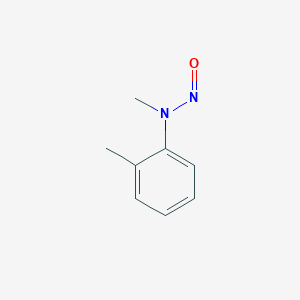
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
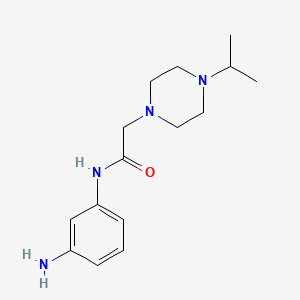
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
